molecular formula C26H32N2O7 B2393390 (S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid CAS No. 1491139-78-6

(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid

Cat. No. B2393390
CAS RN: 1491139-78-6
M. Wt: 484.549
InChI Key: JZDLAUSYEAFGDD-MBSDFSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino acids are fundamental components of our bodies and vital for physiological functions such as protein synthesis, tissue repair, and nutrient absorption . They consist of a central carbon atom attached to a hydrogen, an acidic carboxyl group (−COOH), an amino group (−NH2), and an organic side chain (also called an R group). The side chain is unique in each of the 20 amino acids .


Synthesis Analysis

The synthesis of chiral amino acids can be achieved through various methods, including enzymatic asymmetric synthesis . This involves asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, enantioselective addition of ammonia to α,β-unsaturated acids, and aldol condensation of an amino acid to aldehydes .


Molecular Structure Analysis

The structure of an amino acid consists of a central carbon atom attached to a hydrogen, an acidic carboxyl group (−COOH), an amino group (−NH2), and an organic side chain (also called an R group) .


Chemical Reactions Analysis

The Strecker Synthesis is a preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .


Physical And Chemical Properties Analysis

Amino acids have various physical and chemical properties, which can be computed using tools like ProtParam . These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, and more .

Mechanism of Action

The mechanism of action of amino acids can vary depending on their specific structure and function. For example, hormones with cell surface receptors can trigger a series of molecular interactions that alter the physiological state of the cell .

Safety and Hazards

The safety and hazards of amino acids can vary depending on their specific structure and function. For example, iron amino acid chelates have been proven safe in dietary administration to swine in both multigenerational and longevity studies .

Future Directions

The use of high-throughput peptide screening technology can overcome challenges in novel drug discovery from natural sources . Furthermore, stable isotope ratios of single amino acids can be used to determine past hominin dietary behaviors .

properties

IUPAC Name

(2S)-2-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-13(2)23(26(31)32)28-19-10-8-16-17(12-20(19)30)18(27-14(3)29)9-7-15-11-21(33-4)24(34-5)25(35-6)22(15)16/h8,10-13,18,23H,7,9H2,1-6H3,(H,27,29)(H,28,30)(H,31,32)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDLAUSYEAFGDD-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid

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